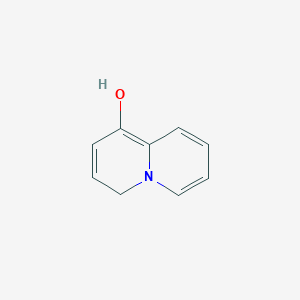

4H-quinolizin-1-ol

Description

Historical Context and Development of Quinolizine Systems

The exploration of quinolizine chemistry is intrinsically linked to the study of natural products, particularly alkaloids. The quinolizidine (B1214090) skeleton, the saturated form of quinolizine, is a core structural motif in a wide array of alkaloids found in various plant families, such as the Leguminosae. acs.orgnih.gov These natural products have long been a subject of chemical investigation due to their diverse biological activities. acs.orgnih.gov

Early research in the 20th century focused on the isolation, structure elucidation, and synthesis of these complex molecules. The development of synthetic methodologies to construct the quinolizine ring system was a significant focus, driven by the desire to access these natural products and their analogues for pharmacological studies. The synthesis of quinolizinium (B1208727) salts, the aromatic cationic derivatives of quinolizine, has also been an area of active research, with various methods developed for their preparation. scribd.comresearcher.lifersc.orgwikipedia.org

Significance of the Quinolizine Scaffold in Organic and Heterocyclic Chemistry

The quinolizine scaffold is of considerable interest in organic and heterocyclic chemistry due to its presence in numerous biologically active compounds. acs.orgnih.gov The rigid, fused-ring system provides a unique three-dimensional framework that is valuable in the design of new therapeutic agents. Derivatives of the quinolizine ring system have been investigated for a range of pharmacological activities.

Furthermore, the chemistry of quinolizines and their derivatives, such as quinolizinium salts and quinolizidinones, presents interesting challenges and opportunities in synthetic chemistry. The development of novel synthetic routes to functionalized quinolizine systems continues to be an active area of research, driven by the potential to create new molecules with tailored properties. researchgate.netacs.org

Structural Features and Nomenclature of 4H-Quinolizin-1-ol

This compound is a heterocyclic compound with the chemical formula C₉H₉NO. chemicalbook.com The systematic name for this compound is this compound. The structure consists of a pyridine (B92270) ring fused to a cyclohexadiene ring, with a hydroxyl group at the 1-position and a saturated carbon at the 4-position, which is the origin of the "4H" designation.

The presence of the hydroxyl group introduces the potential for tautomerism, where the compound could exist in equilibrium with its keto form, quinolizin-1(4H)-one. The relative stability of these tautomers would be influenced by factors such as the solvent and the electronic nature of other substituents on the ring.

Table 1: Properties of 4H-Quinolizine

| Property | Value |

| Molecular Formula | C₉H₉N |

| Molecular Weight | 131.17 g/mol |

| IUPAC Name | 4H-quinolizine |

| InChI | InChI=1S/C9H9N/c1-3-7-10-8-4-2-6-9(10)5-1/h1-7H,8H2 |

| InChIKey | GDRVFDDBLLKWRI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2N1C=CC=C2 |

Data sourced from PubChem CID 9548687 nih.gov

Overview of Current Research Trajectories in this compound Chemistry

Direct research focusing exclusively on this compound is limited in the available scientific literature. However, current research on related quinolizine derivatives provides insights into potential areas of investigation for this specific compound.

A significant portion of recent research in this area has been directed towards the synthesis and biological evaluation of 4H-quinolizin-4-one derivatives. researchgate.netresearchgate.net These compounds have shown promise for a variety of therapeutic applications. researchgate.net Additionally, the synthesis of hydroxyquinolizinium salts has been explored, which are closely related precursors to hydroxyquinolizines like this compound. worktribe.com A PhD thesis from 1965 described the preparation and properties of 1-hydroxyquinolizinium salts, indicating that these compounds can be synthesized and that they exhibit phenolic character. worktribe.com

Enzymatic synthesis is another emerging area of interest. For instance, the enzymatic synthesis of 2-hydroxy-4H-quinolizin-4-one scaffolds has been reported, suggesting that biocatalytic methods could be a viable approach for the synthesis of this compound and its derivatives. nih.gov

Future research on this compound could involve the development of efficient synthetic routes to this specific isomer, a thorough investigation of its physicochemical properties, including its tautomeric equilibrium, and an exploration of its potential biological activities, drawing inspiration from the findings for other functionalized quinolizine systems.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9NO |

|---|---|

Molecular Weight |

147.17g/mol |

IUPAC Name |

4H-quinolizin-1-ol |

InChI |

InChI=1S/C9H9NO/c11-9-5-3-7-10-6-2-1-4-8(9)10/h1-6,11H,7H2 |

InChI Key |

PPACKVQYUBEMGO-UHFFFAOYSA-N |

SMILES |

C1C=CC(=C2N1C=CC=C2)O |

Canonical SMILES |

C1C=CC(=C2N1C=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 4h Quinolizin 1 Ol and Its Derivatives

Classical and Established Synthetic Routes to Quinolizine Cores

The foundational methods for constructing quinoline (B57606) and related polycyclic nitrogen heterocycles often serve as precursors or inspirations for quinolizine synthesis. These classical approaches typically involve multi-step sequences that build the fused ring system through a series of cyclization and functionalization reactions.

Multi-Step Synthesis Approaches

Multi-step synthesis of the quinolizine core often begins with pyridine (B92270) derivatives or related nitrogen-containing heterocycles. These routes typically involve building up the second fused ring through sequential reactions. For instance, strategies that construct the quinoline framework, such as the Skraup synthesis, Friedländer synthesis, and Combes synthesis, lay the groundwork for understanding the formation of fused nitrogen heterocycles iipseries.orgresearchgate.netrsc.org. While these primarily target quinolines, the principles of cyclization and functionalization are transferable. More direct multi-step approaches to quinolizines might involve the construction of a pyridine ring fused with a pre-formed six-membered nitrogen-containing ring, or vice versa, through a series of alkylations, acylations, and cyclizations acs.orgmdpi.comresearchgate.net. For example, a three-step sequence involving Schiff base formation, a tandem Mannich/conjugate addition, and a Heck-type cyclization has been employed to access the benzo[a]quinolizine ring system acs.org.

Ring-Closing Reactions for Quinolizine Formation

Ring-closing reactions are pivotal in forming the characteristic fused bicyclic structure of quinolizines. These reactions can be integrated into multi-step sequences or serve as key steps in more convergent syntheses. Traditional methods for forming quinoline rings, such as those involving intramolecular electrophilic addition or condensation reactions, highlight the importance of cyclization events iipseries.orgresearchgate.netchemrxiv.org. For quinolizine synthesis specifically, ring-closing metathesis (RCM) has emerged as a powerful tool. For example, RCM has been utilized in a sequence involving N-alkylation of 2-pyridones followed by Stille cross-coupling and subsequent RCM and dehydrogenation to furnish quinolizin-4-ones cam.ac.uk. Other ring-closing strategies include intramolecular cyclizations driven by transition metal catalysis or thermal promotion, often involving the formation of new carbon-carbon or carbon-nitrogen bonds to complete the heterocyclic framework acs.orgchemrxiv.orgcam.ac.uknih.govresearchgate.netresearchgate.net.

Modern and Efficient Synthetic Strategies for Functionalized Quinolizinones

Recent advancements have focused on developing more efficient, atom-economical, and selective methods for synthesizing functionalized quinolizinones, often employing catalysis and one-pot or tandem reaction sequences.

Catalytic Annulation Reactions (e.g., Rh(III)-catalyzed oxidative annulation via C–H activation)

Rhodium(III)-catalyzed C–H activation followed by annulation has proven to be a highly effective strategy for the synthesis of quinolizinones. These methods leverage the ability of directing groups to facilitate regioselective C–H bond functionalization, leading to the formation of new carbon-carbon bonds and the construction of complex ring systems.

A prominent example is the Rh(III)-catalyzed oxidative annulation of pyridin-2(1H)-ones with alkynes via double C–H activation, which efficiently produces highly functionalized 4H-quinolizin-4-ones acs.orgnih.govresearchgate.net. This methodology is characterized by readily available starting materials, simple operational procedures, a broad substrate scope, and good functional group tolerance acs.orgnih.gov. Another notable approach involves the Rh(III)-catalyzed C–H activation of 2-(1-cycloalkenyl)pyridines with diazo Meldrum's acids, utilizing AgSbF6 as a co-catalyst in ethanol, to yield a variety of quinolizin-4-one (B12971734) derivatives researchgate.net. These catalytic annulation reactions offer a direct route to complex quinolizinone scaffolds, often in high yields and with good control over regioselectivity.

Table 2.2.1: Rh(III)-Catalyzed Annulation Reactions for Quinolizinone Synthesis

| Reaction Type | Substrates | Catalyst/Conditions | Product Class | Typical Yields | References |

| Oxidative Annulation via Double C–H Activation | Pyridin-2(1H)-ones and alkynes | Rh(III) catalyst, oxidative conditions | 4H-Quinolizin-4-ones | Good | acs.orgnih.gov |

| C–H Activation/Annulation | Pyridin-2(1H)-ones and alkynes | Rh(III) catalyst | Functionalized Quinolizinones | Good | researchgate.net |

| C–H Activation/Annulation | Enamides and triazoles | Rh(III) catalyst, condition-controlled | Quinolizinone/Indolizine | High | x-mol.net |

| C–H Reaction with Diazo Meldrum's Acids | 2-(1-Cycloalkenyl)pyridines and diazo Meldrum's acids | Rh(III) catalyst, AgSbF6, Ethanol | Quinolizin-4-one derivatives | Good | researchgate.net |

| Multiple C–H Activation and Annulations | Aryl imidazoles and alkynes | [Cp*RhCl2]2, Cu(OAc)2·H2O | Benzo[ij]imidazo[2,1,5-de]quinolizines | Good | rsc.org |

One-Pot Synthetic Protocols (e.g., Alkyne Substrate Control Strategy, Stobbe Condensation/Cyclisation)

One-pot synthetic strategies significantly enhance efficiency by minimizing purification steps and reaction times.

Alkyne Substrate Control Strategy: A notable one-pot method employs an alkyne substrate control strategy for the synthesis of 3-substituted 4H-quinolizin-4-ones nih.govacs.org. This approach is characterized by its mild conditions, cost-effectiveness, broad substrate scope (demonstrated with up to 20 examples), and high yields (up to 93%) nih.govacs.org. The strategy allows for facile access to functionalized quinolizinones, with active sites available for further modifications, and shows potential for synthesizing more complex skeletons nih.govacs.org.

Stobbe Condensation/Cyclisation: The Stobbe condensation, followed by cyclization, offers another efficient one-pot route to quinolizinone derivatives. This method typically starts from commercially available 2-pyridinecarbaldehyde and involves a Stobbe condensation with a suitable ester, followed by cyclization to form the quinolizinone core kthmcollege.ac.intandfonline.comresearchgate.net. For instance, a one-pot Stobbe condensation/cyclization starting from 2-pyridinecarbaldehyde yields ethyl 4-oxo-4H-quinolizine-2-carboxylate, which can then be further functionalized via aminolysis to produce various 4-oxo-4H-quinolizine-2-carboxamide derivatives in moderate to good yields tandfonline.comresearchgate.net. This method is advantageous as it utilizes phosphor-free reagents and mild conditions tandfonline.com.

Table 2.2.2: One-Pot Synthesis Protocols for Quinolizinones

| Strategy | Starting Materials | Key Reaction Steps | Product Class | Typical Yields | References |

| Alkyne Substrate Control Strategy | Various substrates | One-pot reaction | 3-Substituted 4H-Quinolizin-4-ones | Up to 93% | nih.govacs.org |

| Stobbe Condensation/Cyclisation | 2-Pyridinecarbaldehyde | Stobbe condensation followed by cyclization | 4-Oxo-4H-quinolizine-2-carboxylate | Moderate to good | tandfonline.comresearchgate.net |

| Stobbe Condensation/Cyclisation & Aminolysis | 2-Pyridinecarbaldehyde, amines | One-pot Stobbe condensation/cyclization, aminolysis | 4-Oxo-4H-quinolizine-2-carboxamides | Moderate to good | tandfonline.comresearchgate.net |

Tandem Reaction Sequences (e.g., Horner–Wadsworth–Emmons Olefination/Cyclisation)

Tandem reaction sequences, where multiple transformations occur in succession within the same reaction vessel, offer streamlined access to complex molecules. A well-established tandem approach for the synthesis of functionalized 4H-quinolizin-4-ones involves a Horner–Wadsworth–Emmons (HWE) olefination followed by an intramolecular cyclization nih.govscispace.comrsc.org.

This sequence typically begins with the HWE reaction between a suitable phosphonate (B1237965) ester and a pyridine derivative, generating an α,β-unsaturated ester intermediate. This intermediate then undergoes an intramolecular cyclization, often promoted by heat or a base, to form the quinolizinone core scispace.comrsc.org. This methodology allows for the facile introduction of a range of functional groups onto the quinolizinone scaffold nih.govscispace.com. For example, the synthesis of 2-phenyl-4H-quinolizin-4-one has been achieved through this tandem HWE olefination/cyclisation strategy rsc.org. The reaction conditions can be optimized to provide good yields and control over the stereochemistry of the newly formed olefin in the HWE step, which can influence the subsequent cyclization scispace.comresearchgate.net.

Table 2.2.3: Tandem Horner–Wadsworth–Emmons Olefination/Cyclisation for Quinolizinones

| Reaction Sequence | Key Intermediate Formation | Cyclization Step | Product Class | Typical Yields | References |

| HWE Olefination followed by Intramolecular Cyclisation | α,β-Unsaturated ester (via HWE reaction) | Thermal or base-promoted cyclization | 4H-Quinolizin-4-ones | Good | nih.govscispace.comrsc.org |

| HWE Olefination of phosphonoacetate with pyridine derivatives | α,β-Unsaturated ester | Thermal cyclization | 4H-Quinolizin-4-ones | Good | rsc.org |

Compound List:

4H-quinolizin-1-ol

4H-quinolizin-4-one

Benzo[a]quinolizine

Pyrrolo[2,1,5-de]quinolizin-5-one

Cycl[3.3.2]azin-5-one

Indolizine

Benzo[ij]imidazo[2,1,5-de]quinolizine

Chemical Reactivity and Mechanistic Investigations of 4h Quinolizin 1 Ol Systems

Electrophilic and Nucleophilic Reactions of the 4H-Quinolizin-1-ol Scaffold

The electronic distribution within the quinolizine system dictates its susceptibility to attack by electrophiles and nucleophiles. The presence of the hydroxyl group at the C1 position can also influence these reactions through its electronic effects and potential for participation.

Substitution Reactions at the Quinolizine Core

In general quinoline (B57606) systems, electrophilic aromatic substitution typically occurs under forcing conditions, with substitution favoring positions 5 and 8 uop.edu.pk. Conversely, nucleophilic substitution is more readily observed, particularly at positions 2 and 4, especially if position 2 is substituted or blocked uop.edu.pk. For quinolin-2-one derivatives, nucleophilic substitution at the C4 position has been documented mdpi.com. The highly aromatic nature of the quinoline core can make certain electrophilic substitutions, such as hydroxyalkylation, challenging due to the inherent stability of the pi-electron system researchgate.net. While direct studies on this compound are limited, its fused bicyclic structure suggests that nucleophilic attack at electron-deficient centers would be a more probable pathway for substitution reactions compared to electrophilic substitution.

Addition Reactions on the Unsaturated Quinolizine System

The unsaturated bonds within the quinolizine ring system are sites for addition reactions. Reduction of the quinoline core, for instance, can lead to the formation of saturated derivatives like 1,2,3,4-tetrahydroquinoline (B108954) or decahydroquinoline (B1201275) through catalytic hydrogenation or treatment with reducing agents uop.edu.pk. General addition reactions to alkynes, such as hydrogenation, are well-established msu.edu. Furthermore, cycloaddition reactions, including [4+2] annulations, are integral to the synthesis of quinoline frameworks acs.orgmdpi.com. The specific addition reactions that this compound might undergo would depend on the precise location and nature of its unsaturated bonds and the reactivity of the attacking species.

Rearrangement Reactions Involving Quinolizine Derivatives

Rearrangement reactions play a crucial role in modifying molecular skeletons, leading to structural isomers or entirely new ring systems. The quinolizine framework can be involved in various such transformations.

Intramolecular Cyclization Pathways

Intramolecular cyclization is a cornerstone in the synthesis of many quinoline and quinolizine compounds. These reactions are often key steps in cascade or tandem processes that efficiently construct the fused heterocyclic systems. For example, the Camps' cyclization involves the intramolecular aldol (B89426) condensation of N-(2-acylaryl)amides mdpi.com. Similarly, copper-catalyzed reactions combining Knoevenagel condensation, amination, and intramolecular cyclization are employed for quinoline synthesis rsc.org. A representative example of forming the quinolizine core involves the Stobbe condensation followed by cyclization, as demonstrated in the synthesis of 4-oxo-4H-quinolizine-2-carboxylate derivatives from 2-pyridinecarbaldehyde and succinic ester derivatives under base-promoted conditions researchgate.net.

Table 1: Representative Intramolecular Cyclization for Quinolizine Core Synthesis

| Reaction Type | Starting Materials | Reagents/Conditions | Product | Yield | Reference |

| Stobbe Condensation followed by Cyclization | 2-pyridinecarbaldehyde, succinic ester derivative | Base-promoted cyclization | 4-oxo-4H-quinolizine-2-carboxylate | Moderate-Good | researchgate.net |

Ring Transformations (e.g., Ring Expansion, Ring Contraction)

Ring transformations offer pathways to alter the size and connectivity of cyclic systems. Ring contraction reactions are known for quinoline N-oxides, which can be converted into indole (B1671886) derivatives through the deletion of a carbon atom d-nb.info. Conversely, ring expansion methodologies allow for the insertion of atoms into aromatic rings, thereby modifying their chemical and physical properties d-nb.info. Specific examples include the ring expansion of oxindoles to form quinolinones rsc.orgnih.gov and various ring-expanding or rearrangement processes that lead to the formation of quinoline skeletons frontiersin.org. The Aza Wolff Rearrangement has been utilized for ring contraction of 4-oxoquinolizine-3-diazonium tetrafluoroborates, yielding indolizine-3-carboxylates researchgate.net. Furthermore, ring expansion of naphthoquinones followed by subsequent ring contraction can lead to quinolone structures cdnsciencepub.com.

A notable method for constructing the quinolizine core involves gold-catalyzed alkyne cyclization, which yields 3-substituted 4H-quinolizin-4-ones. This reaction proceeds via activation of terminal alkynes by Au(I) catalysts, facilitating a 6-endo-dig cyclization.

Table 2: Gold-Catalyzed Alkyne Cyclization for Quinolizine Synthesis

| Reaction Type | Starting Materials | Reagents/Conditions | Product | Yields | Reference |

| Gold-catalyzed alkyne cyclization | Terminal alkynes | Au(I) catalyst (e.g., AuCl(PPh₃)/AgSbF₆), 1,2-Dichloroethane, 80°C, 8–12 h | 3-substituted 4H-quinolizin-4-ones | 65–93% |

Oxidation and Reduction Chemistry of this compound Derivatives

The quinolizine system and its substituents are susceptible to oxidation and reduction reactions. The hydroxyl group at the C1 position of this compound can participate in these transformations, potentially being oxidized to a ketone or undergoing redox-neutral reactions. Reductive pathways have been employed in the synthesis of related quinolizine compounds, with sodium borohydride (B1222165) (NaBH₄) being a reagent that could potentially be adapted for derivatives of this compound, provided the hydroxyl group is preserved . General reduction of the quinoline core can yield saturated derivatives such as 1,2,3,4-tetrahydroquinoline or decahydroquinoline using reagents like tin and hydrochloric acid or hydrogen with a platinum catalyst, respectively uop.edu.pk. Oxidation reactions can also affect quinoline derivatives, such as the oxidation of alcoholic side chains rsc.org or the transformation of quinoline N-oxides d-nb.info.

Compound List:

this compound

Quinoline

1,2,3,4-tetrahydroquinoline

Decahydroquinoline

3-phenyl-4H-quinolizin-4-one

3-substituted 4H-quinolizin-4-ones

4-oxo-4H-quinolizine-2-carboxylate

Quinoline N-oxides

Indole derivatives

Oxindoles

Quinolinones

4-oxoquinolizine-3-diazonium tetrafluoroborates

Indolizine-3-carboxylates

N-(2-acylaryl)amides

2-pyridinecarbaldehyde

Terminal alkynes

Mechanistic Elucidation of Reaction Pathways

The detailed understanding of how chemical reactions proceed is often achieved through a combination of theoretical calculations and experimental observations. For this compound and related quinolizine systems, mechanistic investigations aim to map the sequence of bond-making and bond-breaking events, identify transient species, and quantify the energy landscape governing these processes.

Computational Studies on Reaction Mechanisms (e.g., IRC calculations, DFT studies)

Computational chemistry plays a pivotal role in dissecting complex reaction pathways, offering insights that are often inaccessible through experimental methods alone. Density Functional Theory (DFT) is a widely adopted computational approach for exploring the electronic structure and energetics of molecules, transition states, and intermediates in chemical reactions rsc.orgscirp.orgacs.orgacs.orgresearchgate.net.

DFT Applications: DFT calculations, often employing functionals such as B3LYP in conjunction with basis sets like 6-311G(d) or 6-311++G(d), are instrumental in mapping potential energy surfaces, predicting the feasibility of proposed reaction steps, and determining the relative stability of various isomers or tautomers scirp.orgresearchgate.net. For quinoline and quinolizine derivatives, DFT has been used to investigate reaction mechanisms, including C-H activation, annulation reactions, and the influence of substituents on reactivity and regioselectivity scirp.orgacs.orgacs.org. For example, studies on quinoline N-oxide amidation have utilized DFT to analyze the free-energy surfaces of reactions occurring at different positions of the quinoline ring, thereby elucidating the origins of regioselectivity acs.org.

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm the connectivity between a calculated transition state and its corresponding reactants and products, Intrinsic Reaction Coordinate (IRC) calculations are employed acs.orgyoutube.comresearchgate.net. IRC calculations trace the minimum energy path from the transition state down to the nearest stationary points (reactants or products) on the potential energy surface. This process provides a step-by-step visualization of how atomic nuclei move during a chemical transformation, confirming the proposed reaction mechanism and identifying key bond-forming or bond-breaking events researchgate.net. IRC calculations are crucial for validating the proposed reaction pathways in complex organic transformations involving heterocyclic systems acs.orgresearchgate.net.

Applying these computational methodologies to this compound would involve exploring potential reaction pathways such as those involving the hydroxyl group, electrophilic or nucleophilic attack on the bicyclic core, or rearrangements. DFT could predict the energy barriers for these transformations, while IRC calculations would help delineate the precise atomic movements during these processes.

Identification and Characterization of Reaction Intermediates

Spectroscopic and Analytical Techniques: A variety of experimental techniques are employed for the identification and characterization of reaction intermediates. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, which provide structural and electronic information about these species researchgate.net. Furthermore, trapping experiments, where a highly reactive intermediate is reacted with a specific reagent to form a stable, isolable product, can be invaluable for studying unstable intermediates herts.ac.uk.

Intermediates in Quinolizine Chemistry: In the study of quinoline and quinolizine chemistry, various types of intermediates have been identified. For instance, in gold-catalyzed annulation reactions, intermediates such as α-imino gold carbenes and carbonyl ylides have been proposed and, in some cases, characterized researchgate.net. Similarly, studies on C-H functionalization reactions have identified amido insertion intermediates acs.org. However, the inherent reactivity and instability of some intermediates can make their isolation and characterization challenging, as noted in some quinolizine synthesis pathways herts.ac.uk. The specific intermediates encountered during transformations of this compound would be highly dependent on the reaction conditions and the nature of the reagents employed.

Kinetic and Thermodynamic Aspects of Quinolizine Transformations

The outcome of chemical reactions, particularly concerning product distribution and yield, is often governed by a competition between kinetic and thermodynamic control. Understanding these aspects is crucial for optimizing reaction conditions to achieve desired transformations.

Kinetic Control: Under kinetic control, the reaction pathway that proceeds with the lowest activation energy and thus the fastest rate is favored. Kinetic studies typically involve measuring reaction rates under varying conditions (e.g., temperature, concentration) to determine kinetic parameters such as activation energy (Ea) and pre-exponential factor (A) acs.orglibretexts.org. These parameters provide quantitative insights into the energy barrier that must be overcome for the reaction to occur.

Thermodynamic Control: In contrast, thermodynamic control dictates that the most stable product will be favored, especially in reversible reactions where the system can equilibrate. This means the pathway leading to the product with the lowest free energy is preferred libretexts.orgyoutube.com. Thermodynamic aspects can be assessed by determining equilibrium constants or by calculating thermodynamic quantities such as enthalpy and entropy changes for the reaction scirp.org.

Data Tables

To illustrate the comparative nature of this compound within the broader quinolizine family and the typical parameters involved in mechanistic studies, the following tables are presented.

Table 1: Comparative Analysis of Key Features of this compound and Related Compounds

| Feature | This compound | Compound 11 (e.g., 4-Propyloctahedro-1H-quinolizine) | Compounds 12–13 (e.g., Hexahydroquinolizine derivatives) | Compound 14 (e.g., Hexahydroquinolizinone) | 6-Hydroxyquinolin-2-one |

| Core Structure | Quinolizine | Octahydroquinolizine | Hexahydroquinolizine | Hexahydroquinolizine | Dihydroquinolinone |

| Key Functional Group | -OH (at C1) | Propyl (at C4) | Phenylthio, Methyl | Ketone (at C4) | -OH (at C6), Ketone (at C2) |

| Saturation | Aromatic/Partially | Partially saturated | Partially saturated | Partially saturated | Partially saturated |

| Solubility (Inferred) | High (polar) | Low | Moderate | Moderate | High |

| IR Signature | O–H stretch | C–H alkyl stretch | C–S stretch | C=O stretch | O–H, C=O stretches |

| Research Finding | Enhanced water solubility due to -OH group | N/A | Diastereomeric complexity impacts properties | Ketone group influences acidity/reactivity | N/A |

Source: Adapted from

Table 2: Typical Computational Parameters in DFT Studies of Heterocyclic Reaction Mechanisms

| Parameter | Typical Values/Methods | Relevance to this compound |

| Functional | B3LYP, B3PW91, M06-2X, ωB97X-D | Predicts electronic structure and energetics scirp.orgresearchgate.net |

| Basis Set | 6-311G(d), 6-311++G(d), TZVP, def2-TZVP | Defines atomic orbital representation scirp.orgresearchgate.net |

| Solvation Model | PCM (Polarizable Continuum Model), SMD | Accounts for solvent effects scirp.org |

| Calculated Data | Energies (Total, Relative), Enthalpies, Entropies, Free Energies | Determines stability and spontaneity scirp.org |

| Transition States | Optimized geometries, Imaginary frequencies | Locates energy maxima on reaction pathways acs.orgresearchgate.net |

| IRC Calculations | Tracing from TS to reactants/products | Confirms reaction pathway connectivity acs.orgyoutube.comresearchgate.net |

| Activation Energy | kcal/mol or kJ/mol | Dictates reaction rate (kinetic aspect) acs.orglibretexts.org |

| Reaction Enthalpy | kcal/mol or kJ/mol | Indicates energy change of reaction (thermodynamic aspect) scirp.org |

Compound List

this compound

Quinolizine

Quinoline

Quinoline derivatives

4H-quinolizin-4-one

Benzaldehyde

Aniline

Ynamides

Anthranils

Tosyl azide (B81097)

Derivatization Strategies for Functionalized 4h Quinolizin 1 Ol Scaffolds

Functional Group Interconversions and Modifications at the 1-Hydroxyl Position

The hydroxyl group at the 1-position of the 4H-quinolizin-1-ol scaffold is a prime site for functionalization, allowing for a variety of chemical transformations. These modifications can significantly alter the physicochemical properties of the parent molecule.

Standard organic synthesis protocols can be employed for the derivatization of the 1-hydroxyl group. For instance, etherification can be achieved by reacting this compound with an alkyl halide in the presence of a base, such as sodium hydride, to yield the corresponding ether. This reaction introduces an alkoxy group, which can be varied to modulate properties like lipophilicity.

Similarly, esterification of the 1-hydroxyl group can be accomplished through reaction with a carboxylic acid or its more reactive derivatives, such as an acyl chloride or acid anhydride. chemguide.co.uk The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. scienceready.com.auorganic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.com This process is reversible, and the equilibrium can be driven towards the product by removing water as it is formed. masterorganicchemistry.com The resulting esters can introduce a wide array of functional groups and are often used to create prodrugs in medicinal chemistry.

The following table summarizes typical conditions for these transformations:

| Transformation | Reagents | Catalyst/Conditions | Product |

| Etherification | Alkyl halide (e.g., CH3I) | Base (e.g., NaH), THF | 1-Alkoxy-4H-quinolizine |

| Esterification | Carboxylic acid (e.g., R-COOH) | Acid catalyst (e.g., H2SO4), Heat | 1-Acyloxy-4H-quinolizine |

| Esterification | Acyl chloride (e.g., R-COCl) | Base (e.g., Pyridine), CH2Cl2 | 1-Acyloxy-4H-quinolizine |

Introduction of Diverse Functionalities to the Quinolizine Core

Beyond modification of the hydroxyl group, the quinolizine core itself can be functionalized to introduce a wide range of chemical diversity.

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful tool in organic synthesis for the atom-economical introduction of new bonds. mdpi.com For heterocyclic systems like quinolizines, transition-metal-catalyzed C-H activation can enable the regioselective introduction of various substituents. While specific examples on this compound are not abundant, strategies developed for related N-heterocycles, such as quinolines, provide a strong precedent. mdpi.comresearchgate.netnih.govdoaj.orgresearchgate.net For instance, palladium-catalyzed direct arylation could potentially be applied to introduce aryl groups at specific positions on the quinolizine ring, guided by the electronic properties of the scaffold or through the use of a directing group. nih.gov

Cross-Coupling Reactions (e.g., Suzuki cross-coupling)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. nobelprize.orgrsc.orgsoton.ac.ukrsc.org The Suzuki cross-coupling reaction, which couples an organoboron reagent with an organic halide or triflate, is particularly versatile and tolerant of many functional groups. organic-chemistry.orgnih.govyoutube.commdpi.com To apply this to the this compound scaffold, a halogen atom would first need to be introduced onto the quinolizine core. This could potentially be achieved through electrophilic halogenation. The resulting halo-4H-quinolizin-1-ol could then be subjected to Suzuki coupling conditions with a boronic acid to introduce a new aryl or alkyl substituent. A review by Alnajjar et al. mentions the use of the Suzuki-Miyaura coupling reaction for the synthesis of 4H-quinolizin-4-one derivatives, suggesting its applicability to this class of compounds. researchgate.net

A general scheme for a potential Suzuki cross-coupling on a hypothetical bromo-substituted this compound is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| Bromo-4H-quinolizin-1-ol | Arylboronic acid | Pd(PPh3)4 | Na2CO3 | Aryl-4H-quinolizin-1-ol |

Aminolysis and Related Transformations

Aminolysis, the reaction of a compound with an amine, can be a useful strategy for introducing nitrogen-containing functionalities. In the context of this compound derivatives, an ester at the 1-position could undergo aminolysis to form the corresponding amide. This reaction would typically involve heating the ester with an amine. Amides are important functional groups in many biologically active molecules. While direct aminolysis on the this compound scaffold is not extensively documented, the general reactivity of esters with amines is a well-established transformation in organic chemistry.

Late-Stage Functionalization and Diversification of this compound Derivatives

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late step in the synthetic sequence. acs.org This strategy is highly valuable in drug discovery as it allows for the rapid generation of a library of analogues from a common advanced intermediate. For complex derivatives of this compound, which may be considered as part of the broader class of quinolizidine (B1214090) alkaloids, LSF could be a powerful tool for structure-activity relationship (SAR) studies. nih.govelsevierpure.commdpi.comnih.gov C-H functionalization reactions are particularly well-suited for LSF, as they can directly modify the carbon skeleton without the need for pre-installed functional groups. acs.org

Synthesis of Complex Polycyclic Systems Incorporating this compound

The this compound scaffold can serve as a building block for the synthesis of more complex, polycyclic systems. By introducing appropriate functional groups onto the quinolizine core, intramolecular cyclization reactions can be triggered to form new rings. For example, a this compound derivative bearing a pendant alkene chain could potentially undergo a ring-closing metathesis (RCM) reaction to form a new fused ring. youtube.com Alternatively, intramolecular C-H activation or other cyclization strategies could be envisioned to construct elaborate polycyclic architectures. The development of such synthetic routes would significantly expand the chemical space accessible from the this compound template.

Advanced Analytical Characterization of 4h Quinolizin 1 Ol and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, COSY, HMBC, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms. For the structural confirmation of 2-hydroxy-4H-quinolizin-4-one, a derivative of 4H-quinolizin-1-ol, extensive 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments are employed. nih.gov

¹H NMR spectroscopy provides information on the number and types of protons in a molecule. In the case of 2-hydroxy-4H-quinolizin-4-one, the proton spectrum reveals distinct signals for each of the aromatic and vinylic protons, with their chemical shifts and coupling constants providing insights into their electronic environment and spatial relationships.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of 2-hydroxy-4H-quinolizin-4-one shows nine distinct carbon resonances, corresponding to the different carbon environments within the molecule. nih.gov

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between protons and carbons.

COSY spectra reveal proton-proton couplings, helping to identify adjacent protons in the structure.

HSQC spectra correlate directly bonded proton and carbon atoms.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is essential for assembling the complete molecular structure.

Comprehensive analysis of these NMR data allows for the unambiguous assignment of all proton and carbon signals, confirming the structure of 2-hydroxy-4H-quinolizin-4-one. nih.gov

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH) |

| 1 | 96.5 | 6.01 (1H, s) |

| 2 | 161.8 | - |

| 3 | 95.2 | 6.39 (1H, s) |

| 4 | 168.9 | - |

| 6 | 144.8 | 8.81 (1H, d, J = 7.0 Hz) |

| 7 | 125.6 | 6.92 (1H, t, J = 6.0 Hz) |

| 8 | 127.4 | 7.34 (1H, t, J = 8.0 Hz) |

| 9 | 114.6 | 7.44 (1H, d, J = 9.0 Hz) |

| 10 | 131.2 | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. For quinolizine derivatives, techniques like electrospray ionization (ESI) are commonly used. researchgate.netnih.gov

The mass spectrum of a quinolizinone derivative will typically show a prominent molecular ion peak ([M+H]⁺ in positive ion mode), which confirms its molecular weight. For 2-hydroxy-4H-quinolizin-4-one, the expected molecular ion would be at an m/z corresponding to the addition of a proton to its molecular mass.

Collision-induced dissociation (CID) or tandem mass spectrometry (MS/MS) experiments are used to induce fragmentation of the molecular ion. The resulting fragment ions provide valuable clues about the structure of the molecule. For quinolizine and quinoline-type alkaloids, characteristic fragmentation patterns often involve the cleavage of the heterocyclic rings. researchgate.netnih.gov The fragmentation pathways are influenced by the position of substituents and the stereochemistry of the molecule. nih.gov The analysis of these fragmentation patterns allows for the confirmation of the core structure and the identification of substituents.

| Technique | Information Obtained | Relevance to Quinolizinone Derivatives |

| ESI-MS | Molecular Weight | Confirms the molecular formula. |

| MS/MS (CID) | Fragmentation Pattern | Provides structural information about the quinolizine core and substituent groups. |

Vibrational Spectroscopy (e.g., Infrared (IR) and Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) spectroscopy is particularly useful for identifying characteristic functional groups. In a quinolizinone derivative like 2-hydroxy-4H-quinolizin-4-one, the IR spectrum would be expected to show characteristic absorption bands for:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

C=O stretching: A strong absorption band typically in the range of 1650-1700 cm⁻¹ corresponding to the ketone group in the quinolizinone ring.

C=C and C=N stretching: Multiple bands in the 1450-1650 cm⁻¹ region, characteristic of the aromatic and heterocyclic rings.

C-O stretching: A band in the 1000-1300 cm⁻¹ region.

For quinoline (B57606) derivatives, which are structurally related, FT-IR spectroscopy has been used to identify and characterize functional groups based on their peak values in the infrared region. mdpi.com

Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman are different, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice-versa. For quinoline derivatives, FT-Raman spectroscopy has been used to provide a complete vibrational assignment of the fundamental modes. nih.gov

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| O-H (hydroxyl) | 3200-3600 (broad) |

| C=O (ketone) | 1650-1700 (strong) |

| C=C/C=N (aromatic/heterocyclic) | 1450-1650 |

| C-O | 1000-1300 |

Electronic Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

For aromatic and heterocyclic compounds like this compound and its derivatives, the UV-Vis spectrum is expected to show multiple absorption bands. These absorptions are due to π → π* transitions within the conjugated system of the quinolizine ring. The position and intensity of these bands are sensitive to the substitution pattern on the ring system and the solvent used for the measurement. For quinoline and its derivatives, UV-Vis spectroscopy has been used to study their photophysical properties, with absorption maxima being dependent on the nature and position of substituents. researchgate.net The presence of hydroxyl and carbonyl groups in 2-hydroxy-4H-quinolizin-4-one would influence the λmax values.

| Type of Electronic Transition | Expected Wavelength Range | Structural Feature |

| π → π* | 200-400 nm | Conjugated quinolizine ring system |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation of compounds from a mixture and for the assessment of their purity. High-Performance Liquid Chromatography is a key technique in this regard.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. It is widely used to assess the purity of synthesized compounds and to isolate specific compounds from complex mixtures.

For the analysis of quinolizine derivatives, reversed-phase HPLC is a common method. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

A typical HPLC method for the analysis of a quinolizinone derivative would involve:

Column: A reversed-phase column, such as an Agilent ZORBAX SB C18 (4.6 mm I.D. × 250 mm, 5 μm), is suitable for separating quinolizine alkaloids. nih.gov

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with a small amount of acid like formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed to achieve good separation of compounds with a range of polarities. scielo.br

Flow Rate: A typical flow rate is around 1.0 mL/min. nih.gov

Detection: A UV detector is commonly used, with the detection wavelength set at one of the absorption maxima of the compound of interest, for instance, 230 nm for 2-hydroxy-4H-quinolizin-4-one. nih.govresearchgate.net

By analyzing the chromatogram, the purity of the compound can be determined by the area of the main peak relative to the total area of all peaks. The retention time of the compound under specific HPLC conditions is a characteristic property that can be used for its identification.

| Parameter | Typical Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Water/Acetonitrile or Water/Methanol gradient |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detection | UV at an appropriate λmax (e.g., 230 nm) |

Gas Chromatography (GC)

Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile and thermally stable compounds, including various quinolizidine (B1214090) alkaloids. nih.govtandfonline.com For this compound and its derivatives, GC, particularly when coupled with a mass spectrometer (GC-MS), serves as a powerful tool for separation and identification. The method's effectiveness hinges on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column.

In a typical GC-MS analysis of quinolizidine alkaloids, the sample is first vaporized in a heated injector. An inert carrier gas, such as helium, then transports the vaporized analytes through a long, thin capillary column. acgpubs.org The choice of column is critical; a common option is a fused-silica capillary column with a non-polar or semi-polar stationary phase, such as one based on crosslinked 5% phenylmethylsiloxane. acgpubs.org Separation is achieved based on the compounds' boiling points and their interactions with the stationary phase. A temperature-programmed oven is used to gradually increase the column temperature, facilitating the elution of compounds with different volatilities. acgpubs.org

Upon exiting the column, the separated compounds enter a detector, most commonly a mass spectrometer. The MS detector ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both structural information and sensitive detection. mdpi.com While GC-MS is a robust technique, its application to some alkaloid derivatives can be challenging if the compounds are prone to thermal degradation. mdpi.com

Below is a table summarizing typical GC-MS parameters used for the analysis of related quinolizidine alkaloids, which would be a starting point for method development for this compound.

| Parameter | Typical Value/Condition |

| Column | Capillary HP-5 (Crosslinked 5% phenylmethylsiloxane), 50 m x 0.32 mm i.d., 0.17 µm film thickness acgpubs.org |

| Injector Temperature | 250°C acgpubs.org |

| Detector Temperature | 280°C acgpubs.org |

| Carrier Gas | Helium (1 mL/min) acgpubs.org |

| Oven Program | Initial 120°C (2 min), ramp at 6°C/min to 300°C, hold for 10 min acgpubs.org |

| Injection Mode | Split (e.g., 1/20 ratio) acgpubs.org |

| Detector | Mass Spectrometer (MS) |

Preparative and Analytical Chromatography

Chromatography is broadly categorized into two main purposes: analytical and preparative. rotachrom.com Analytical chromatography aims to identify and quantify the components in a sample, focusing on achieving high resolution and sensitivity with small sample amounts. news-medical.net In contrast, preparative chromatography is used to isolate and purify larger quantities of a specific compound from a mixture for further use, such as structural elucidation or biological testing. news-medical.netrssl.com

For this compound, both analytical and preparative High-Performance Liquid Chromatography (HPLC) are indispensable. springernature.com Analytical HPLC is used to develop a separation method, assess the purity of a sample, and quantify the compound of interest. A typical analytical setup uses columns with a small internal diameter (e.g., 4.6 mm) and is optimized for peak separation. nih.gov

Once an effective separation is achieved on an analytical scale, the method can be scaled up to preparative HPLC. rssl.com This involves using a column with a larger diameter and higher loading capacity to handle significantly larger sample volumes. The goal shifts from obtaining information to recovering the purified compound of interest. rotachrom.com The fractions corresponding to the target peak (this compound) are collected as they elute from the column. Reversed-phase HPLC is a commonly used mode for the purification of alkaloids and related nitrogen-containing heterocyclic compounds. springernature.comresearchgate.net

The successful application of these techniques allows for the isolation of this compound in high purity, which is a critical prerequisite for subsequent structural analysis, including NMR spectroscopy and X-ray crystallography. rssl.comresearchgate.net

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a molecule and establishing its absolute configuration. nih.govspringernature.com This technique is particularly crucial for chiral molecules like this compound, which may exist as different stereoisomers. The determination of the absolute structure is only possible for non-centrosymmetric crystal structures, which is a requirement for enantiomerically pure chiral compounds. ed.ac.uk

For determining the absolute configuration of a light-atom molecule, the phenomenon of anomalous dispersion (resonant scattering) is utilized. ed.ac.uk This effect, though often weak for compounds containing only light atoms (C, H, N, O), can provide the necessary information to distinguish between a molecule and its non-superimposable mirror image (enantiomer). ed.ac.uk The successful determination of the crystal structure provides irrefutable proof of the compound's stereochemistry. nih.gov

Advanced Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS)

Hyphenated techniques, which couple a separation method with a detection method, are essential for modern analytical chemistry. For the analysis of this compound and its derivatives, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offer unparalleled sensitivity and selectivity. researchgate.net

LC-MS/MS is particularly well-suited for the analysis of quinolizidine alkaloids, which may not be sufficiently volatile or thermally stable for GC. nih.gov The technique combines the powerful separation capabilities of HPLC with the detection specificity of tandem mass spectrometry. rsc.org In an LC-MS/MS system, compounds are first separated on an LC column. The eluent is then directed into an ion source (e.g., electrospray ionization - ESI), which generates charged molecular ions. researchgate.net These ions are subsequently analyzed by two mass analyzers in sequence (tandem MS). The first analyzer selects a specific parent ion (e.g., the molecular ion of this compound), which is then fragmented. The second analyzer separates the resulting fragment ions, creating a unique fragmentation pattern that serves as a highly specific fingerprint for the compound. This process, known as Selected Reaction Monitoring (SRM), allows for extremely low detection and quantification limits. acs.org

The development of a robust LC-MS/MS method enables the accurate quantification of this compound in complex matrices. acs.org GC-MS/MS operates on a similar principle but uses gas chromatography for the initial separation, making it suitable for more volatile derivatives.

The table below outlines typical performance characteristics of an LC-MS/MS method developed for the analysis of related quinolizidine alkaloids. acs.org

| Parameter | Typical Performance Metric |

| Technique | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) acs.org |

| Linearity (R²) | > 0.999 acs.org |

| Limit of Detection (LOD) | 0.5–1.7 mg kg⁻¹ acs.org |

| Limit of Quantification (LOQ) | 1.5–5.7 mg kg⁻¹ acs.org |

| Precision (%RSD) | < 3.1% acs.org |

| Accuracy (Recovery) | 89.5–106.2% acs.org |

Computational and Theoretical Investigations of 4h Quinolizin 1 Ol Systems

Electronic Structure and Stability Analysis

The electronic structure of 4H-quinolizin-1-ol dictates its inherent stability and reactivity. Computational methods are employed to dissect these properties, providing a deeper understanding beyond simple empirical observations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for predicting molecular reactivity imperial.ac.ukresearchgate.netwikipedia.orgwuxibiology.com. For this compound, FMO analysis can reveal which parts of the molecule are most susceptible to electrophilic or nucleophilic attack. The HOMO-LUMO gap, representing the energy difference between these orbitals, is a key indicator of a molecule's kinetic stability and reactivity; a smaller gap generally suggests higher reactivity researchgate.net. Computational studies can map the electron distribution within these orbitals, identifying regions of high electron density (HOMO) and low electron density (LUMO) that are crucial for predicting reaction pathways imperial.ac.ukwikipedia.orgwuxibiology.comresearchgate.net. For example, studies on related quinoline (B57606) derivatives have used DFT to analyze HOMO and LUMO energies and their spatial distribution to understand their electronic properties and potential for electron transfer in optoelectronic applications researchgate.net.

Conformational Analysis and Intermolecular Interactions

Understanding the three-dimensional structure and how this compound interacts with its environment is crucial. Computational methods provide detailed insights into these aspects.

Prediction of Stable Conformers

The molecule can exist in various spatial arrangements, known as conformers. Computational methods, such as molecular mechanics and quantum chemical calculations, are used to predict the most stable conformers by minimizing their potential energy acs.orgua.esyoutube.com. The hydroxyl group and the bicyclic structure of this compound can lead to different possible orientations of the hydroxyl group relative to the ring system, or different puckering of the rings, each with a distinct energy profile youtube.com. Identifying these stable conformers is essential for understanding intermolecular interactions, such as hydrogen bonding, and predicting the molecule's behavior in crystal packing or solution.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. By simulating the movement of atoms and molecules based on classical mechanics and force fields, MD can reveal how this compound samples different conformations, undergoes structural fluctuations, and interacts with solvent molecules or other molecular species core.ac.ukmdpi.comsemanticscholar.org. These simulations can also be used to study the stability of the molecule under various conditions and to investigate the dynamics of intermolecular interactions, such as binding to biological targets or self-assembly processes. While specific MD simulations for this compound were not directly found in the initial search, MD is a standard technique for studying the dynamic behavior of organic molecules core.ac.ukmdpi.com.

Structure-Reactivity and Structure-Property Relationship Studies from Computational Models:While general structure-property comparisons were notedbenchchem.com, no specific computational models or derived structure-reactivity/property relationships for this compound were presented in the search results.

Therefore, it is not possible to generate the requested article with the required depth, detail, and scientific accuracy for this compound, as the necessary computational research findings and data are not available in the provided information.

List of Compounds Mentioned:

this compound

4H-quinolizine

Octahydro-4H-quinolizin-4-one

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.